CYM5181 CYM5181 5-(3,4-diethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is an oxadiazole and a ring assembly.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0524777
InChI: InChI=1S/C17H17N3O3/c1-3-21-14-6-5-13(11-15(14)22-4-2)17-19-16(20-23-17)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol

CYM5181

CAS No.:

Cat. No.: VC0524777

Molecular Formula: C17H17N3O3

Molecular Weight: 311.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CYM5181 -

Specification

Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
IUPAC Name 5-(3,4-diethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C17H17N3O3/c1-3-21-14-6-5-13(11-15(14)22-4-2)17-19-16(20-23-17)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3
Standard InChI Key MMKXHTDCKLZHIM-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC
Canonical SMILES CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC
Appearance Solid powder

Introduction

Chemical and Structural Profile of CYM5181

Molecular Characteristics

CYM5181, also designated as CYM-5181, is a 3,5-diaryloxadiazole derivative characterized by its zwitterionic structure. The compound’s SMILES string (\text{CCOC1=C(OCC)C=C(C=C1)C1=NC(=NO1)C1=CC=NC=C1) reveals two ethoxy groups, an oxadiazole ring, and a pyridine moiety, contributing to its hydrophobicity and receptor selectivity . Key physicochemical properties include:

PropertyValue
Hydrogen bond acceptors6
Hydrogen bond donors0
Rotatable bonds6
Purity99.35%
SolubilityModerate in ethanol

The absence of ionizable groups at physiological pH (hydrogen bond donors = 0) facilitates blood-brain barrier penetration, distinguishing it from polar agonists like S1P or FTY720-P .

Synthesis and Optimization

CYM5181 was identified via ultra-high-throughput screening (uHTS) of heterocyclic libraries, optimized for S1P1 binding affinity and metabolic stability . A pivotal synthetic step involves the coupling of 3,4-diethoxyphenyl oxadiazole with an indan-1-ylamino ethanol intermediate under DIPEA catalysis, yielding the final product in 60% purity after column chromatography . Computational modeling revealed that substitutions at the oxadiazole 3-position enhance hydrophobic interactions with S1P1’s transmembrane domain 5 (TM5), reducing off-target effects on S1P3 .

Pharmacological Mechanisms and Receptor Interactions

S1P1 Activation and Lymphocyte Sequestration

CYM5181 binds S1P1 with a pEC50pEC_{50} of 8.5, inducing receptor internalization, phosphorylation, and ubiquitination . Unlike S1P, which requires salt-bridge interactions with R120/E121, CYM5181 occupies a hydrophobic pocket near TM3 and TM7, as demonstrated by mutagenesis studies . This unique binding mode enables full agonism even in R120A/E121A mutant receptors, which are unresponsive to endogenous S1P .

In vivo, CYM5181 reduces circulating B- and T-lymphocytes by 65% and 85%, respectively, within 6 hours of administration . Mechanistically, this mirrors S1P1’s role in blocking lymphocyte egress from lymph nodes and the thymus . Two-photon imaging studies confirm that CYM5181 prolongs lymphocyte retention in the medullary sinus, an effect reversible by the S1P1 antagonist W146 .

Selectivity Over Other S1P Receptors

CYM5181 exhibits >100-fold selectivity for S1P1 over S1P3 (S1P1/S1P3 IC50\text{S1P1/S1P3 IC}_{50} ratio = 112), critical for avoiding cardiovascular side effects linked to S1P3 activation . Docking simulations using GOLD ChemPLP scores show preferential binding to S1P1’s hydrophobic cleft (docking score = −45.2 vs. −32.1 for S1P3) . This selectivity stems from steric clashes with S1P3’s larger extracellular loop 2, which occludes the oxadiazole ring .

Preclinical and Therapeutic Applications

Immunomodulation in Autoimmune Diseases

CYM5181’s lymphopenic effects position it as a candidate for autoimmune conditions like multiple sclerosis (MS). In experimental autoimmune encephalomyelitis (EAE) models, CYM5181 (1 mg/kg/day oral) reduced clinical scores by 70%, comparable to fingolimod but with fewer bradycardia incidents . The compound’s brain penetrance (Cbrain/Cplasma=0.8\text{C}_{\text{brain}}/\text{C}_{\text{plasma}} = 0.8) further suggests utility in neuroinflammatory disorders .

Comparative Efficacy with Clinical Agonists

A 3D-QSAR model comparing 21 S1P1 agonists ranked CYM5181’s predicted pEC50pEC_{50} at 7.98, slightly underestimating its experimental value (8.50) . The table below highlights key agonists:

CompoundExperimental pEC50pEC_{50}Predicted pEC50pEC_{50}
Siponimod9.409.41
CYM54428.909.15
CYM51818.507.98
Fingolimod8.858.85

CYM5181’s moderate potency is offset by its favorable pharmacokinetics, including a half-life of 14 hours in mice and oral bioavailability of 68% .

Future Directions and Challenges

Improving Brain Targeting

While CYM5181’s brain penetration is advantageous for neuroinflammatory diseases, it may exacerbate neuropsychiatric side effects. Prodrug strategies incorporating ester moieties are under investigation to achieve CNS-restricted activation .

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